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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine derivative PD 173955 has served as a scaffold for the development

of a diverse range of analogs, each exhibiting distinct mechanisms of action and therapeutic

potential. This technical guide provides an in-depth exploration of three prominent classes of

PD 173955 analogs, detailing their core mechanisms, quantitative data, experimental

protocols, and associated signaling pathways. The information is tailored for researchers,

scientists, and drug development professionals engaged in kinase inhibitor research and

neurodegenerative disease therapeutics.

PD 173955 Analog 1 (Compound 26): An EGFR
Kinase Inhibitor
One notable analog of PD 173955 has been identified as a potential inhibitor of the Epidermal

Growth Factor Receptor (EGFR) kinase. Designated as PD 173955 analog 1 (Compound 26),

this molecule has been evaluated for its antitumor properties through computational methods.

Mechanism of Action
PD 173955 analog 1 is predicted to function as an ATP-competitive inhibitor of the EGFR

tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it is

expected to block the autophosphorylation of the receptor and subsequent activation of

downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and
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PI3K-Akt cascades, are crucial for cell proliferation, survival, and differentiation. Dysregulation

of EGFR signaling is a hallmark of various cancers, making it a key therapeutic target.

Quantitative Data
The inhibitory potential of PD 173955 analog 1 against EGFR has been estimated using in

silico modeling.

Compound Target Assay Type IC50 (µM) Reference

PD 173955

analog 1 (Cpd

26)

EGFR Kinase In silico 0.19 [1]

Experimental Protocols
In Silico Evaluation of EGFR Kinase Inhibition:

The following outlines a general approach for the computational evaluation of EGFR kinase

inhibitors, similar to the methodology likely used for PD 173955 analog 1.

Protein Preparation:

Obtain the crystal structure of the human EGFR kinase domain from the Protein Data

Bank (PDB).

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and

assigning appropriate protonation states to the amino acid residues.

Define the ATP-binding site as the target for molecular docking.

Ligand Preparation:

Generate the 3D structure of PD 173955 analog 1.

Perform energy minimization of the ligand structure using a suitable force field.

Molecular Docking:
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Utilize a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode

and affinity of the analog within the EGFR ATP-binding pocket.

Perform multiple docking runs to ensure the reliability of the predicted binding poses.

Binding Affinity Estimation:

Calculate the binding free energy or docking score to estimate the binding affinity.

Convert the binding affinity to an in silico IC50 value using established correlations.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

This protocol describes a common method for experimentally validating EGFR kinase

inhibition.

Reagent Preparation:

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer.

Prepare a solution of a suitable EGFR substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in

kinase buffer.

Prepare serial dilutions of PD 173955 analog 1 in the appropriate solvent (e.g., DMSO)

and then in kinase buffer.

Kinase Reaction:

In a 96-well plate, add the diluted inhibitor solutions.

Add the diluted EGFR kinase to each well, except for the negative control wells.

Initiate the kinase reaction by adding the substrate/ATP mixture.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

ADP Detection:
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Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Analysis:

Measure the luminescence using a plate reader.

Calculate the percentage of inhibition for each inhibitor concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: EGFR signaling pathway and the inhibitory action of PD 173955 analog 1.
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Kinase Inactive PD 173955 Analogs: Modulators of
Amyloid-β Production
A series of PD 173955 analogs have been specifically designed to be kinase-inactive, yet they

potently reduce the production of amyloid-β (Aβ) peptides, the primary component of amyloid

plaques in Alzheimer's disease.

Mechanism of Action
These kinase-inactive analogs are thought to reduce Aβ production through a mechanism

independent of kinase inhibition. The proposed mechanism involves the modulation of Amyloid

Precursor Protein (APP) trafficking. Instead of being processed in the endosomes where

BACE1 (β-secretase) is active, APP is rerouted to lysosomes for degradation. This diversion of

APP away from the amyloidogenic pathway leads to a significant decrease in the generation of

Aβ peptides. Evidence suggests that these compounds primarily affect the β-secretase

cleavage of APP.

Quantitative Data
Several kinase-inactive analogs have demonstrated potent reduction of Aβ40 and Aβ42 levels

in cellular assays.
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Compound
Aβ40
Reduction (%)

Aβ42
Reduction (%)

Cell Line Reference

3m Significant Significant N2a695 [2]

5b Significant Significant N2a695 [2]

5c Significant Significant N2a695 [2]

5f Significant Significant N2a695 [2]

Note: Specific

percentage

reductions were

not provided in

the source

material, but

were described

as "potent."

Experimental Protocols
Cell Culture and Treatment for Aβ Analysis:

Cell Culture:

Culture N2a695 cells (mouse neuroblastoma cells stably expressing human APP695) in

appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and

antibiotics).

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment:

Plate N2a695 cells in multi-well plates and allow them to adhere overnight.

Prepare stock solutions of the PD 173955 analogs in DMSO.

Dilute the compounds to the desired final concentrations in cell culture media.
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Replace the existing media with the media containing the compounds or vehicle control

(DMSO).

Incubate the cells for a specified period (e.g., 24-48 hours).

Aβ Quantification by ELISA:

Sample Collection:

After the treatment period, collect the conditioned media from each well.

Centrifuge the media to remove any cellular debris.

ELISA Procedure:

Use commercially available human Aβ40 and Aβ42 ELISA kits.

Follow the manufacturer's instructions for coating the plates with capture antibodies,

blocking, adding standards and samples, and incubating with detection antibodies.

Add the substrate and stop solution, and measure the absorbance at the appropriate

wavelength using a microplate reader.

Data Analysis:

Generate a standard curve using the absorbance values of the Aβ standards.

Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard

curve.

Normalize the results to the vehicle control to determine the percentage reduction in Aβ

production.

BACE1 Cleavage Assay (FRET-based):

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5).
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Use a commercially available BACE1 FRET substrate (a peptide containing the BACE1

cleavage site flanked by a fluorophore and a quencher).

Dilute recombinant human BACE1 enzyme in the reaction buffer.

Prepare serial dilutions of the PD 173955 analogs.

Enzyme Reaction:

In a microplate, add the diluted compounds.

Add the BACE1 enzyme to each well.

Initiate the reaction by adding the FRET substrate.

Incubate at 37°C and monitor the increase in fluorescence over time using a fluorescence

plate reader.

Data Analysis:

Determine the initial reaction velocity for each concentration of the inhibitor.

Calculate the percentage of inhibition and determine the IC50 value.
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Caption: Amyloid Precursor Protein (APP) processing and the modulatory effect of kinase-

inactive PD 173955 analogs.

PD 173955 Analogs as Bcr-Abl and c-Kit Inhibitors
Another important class of PD 173955 analogs are potent inhibitors of the Bcr-Abl and c-Kit

tyrosine kinases. These analogs have significant potential in the treatment of chronic myeloid

leukemia (CML) and other cancers driven by these kinases.

Mechanism of Action
These PD 173955 analogs act as ATP-competitive inhibitors of the Bcr-Abl and c-Kit tyrosine

kinases. Bcr-Abl is a constitutively active tyrosine kinase that is the hallmark of CML, driving

uncontrolled cell proliferation and survival. The c-Kit receptor tyrosine kinase is involved in the

development and proliferation of various cell types, and its aberrant activation is implicated in

several cancers. By blocking the kinase activity of Bcr-Abl and c-Kit, these analogs inhibit

downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data
The inhibitory activities of these analogs against Bcr-Abl and c-Kit have been well-

characterized.
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Compound Target Assay Type IC50 (nM) Reference

PD 173955 Bcr-Abl Kinase In vitro 1-2 [3]

Bcr-Abl-

dependent cell

growth

Cellular 2-35 [3]

c-Kit

autophosphorylat

ion

Cellular ~25 [3]

c-Kit-dependent

cell proliferation
Cellular 40 [3]

PD 180970

Bcr-Abl-

dependent cell

growth

Cellular
Similar to PD

173955
[3]

PD 166326

Bcr-Abl-

dependent cell

growth

Cellular
More potent than

PD 173955
[3]

Experimental Protocols
In Vitro Bcr-Abl Kinase Assay:

Immunoprecipitation:

Lyse Bcr-Abl positive cells (e.g., K562) in a suitable lysis buffer.

Immunoprecipitate the Bcr-Abl protein using an anti-Abl antibody and protein A/G-agarose

beads.

Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer.

Kinase Reaction:

Resuspend the beads in kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM

DTT).
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Add a suitable substrate (e.g., a synthetic peptide or recombinant protein).

Add serial dilutions of the PD 173955 analog.

Initiate the reaction by adding [γ-³²P]ATP.

Incubate at 30°C for a defined time.

Analysis:

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

Separate the proteins by SDS-PAGE.

Visualize the phosphorylated substrate by autoradiography.

Quantify the band intensities to determine the IC50 value.

c-Kit Autophosphorylation Assay (Cell-Based ELISA):

Cell Treatment:

Culture c-Kit expressing cells (e.g., M07e) in appropriate media.

Starve the cells to reduce basal phosphorylation.

Pre-incubate the cells with serial dilutions of the PD 173955 analog.

Stimulate the cells with stem cell factor (SCF) to induce c-Kit autophosphorylation.

Cell Lysis and ELISA:

Lyse the cells and quantify the protein concentration.

Use a phospho-c-Kit specific sandwich ELISA kit.

Add cell lysates to the antibody-coated plate.

Follow the kit instructions for washing, adding detection antibody, and substrate.
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Measure the absorbance to quantify the level of phosphorylated c-Kit.

Data Analysis:

Normalize the phospho-c-Kit signal to the total protein concentration.

Calculate the percentage of inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry:

Cell Treatment and Fixation:

Treat Bcr-Abl positive cells with the PD 173955 analog for a specified time.

Harvest the cells and wash with PBS.

Fix the cells in cold 70% ethanol and store at -20°C.

Staining:

Wash the fixed cells with PBS.

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

Incubate in the dark to allow for DNA staining.

Flow Cytometry:

Analyze the stained cells using a flow cytometer.

Acquire data on the fluorescence intensity of the PI signal.

Data Analysis:

Use cell cycle analysis software to model the DNA content histogram and determine the

percentage of cells in G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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